molecular formula C21H42O2Sn B14589127 Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane CAS No. 61266-46-4

Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane

Cat. No.: B14589127
CAS No.: 61266-46-4
M. Wt: 445.3 g/mol
InChI Key: RMJAHORCYXDGEC-UHFFFAOYSA-N
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Description

Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its applications in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannane with an epoxide derivative of cyclohexane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tin compound. Common solvents used in the reaction include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The tin atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound itself can be used as a reducing agent in the presence of a catalyst.

    Substitution: Nucleophiles such as halides and alkoxides can react with the tin atom under mild conditions.

Major Products Formed

    Oxidation: Tin oxides and corresponding organic products.

    Reduction: Reduced organic compounds and tin byproducts.

    Substitution: Substituted organotin compounds.

Scientific Research Applications

Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and cyclizations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane involves the formation of radical intermediates. The tin atom in the compound can donate electrons to form radicals, which then participate in various chemical reactions. The compound’s affinity for sulfur allows it to engage in reactions such as the Barton-McCombie deoxygenation and Barton decarboxylation .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl({1-[(2-methyloxiran-2-yl)methyl]cyclohexyl}oxy)stannane
  • Tributyl({1-[(cyclohexyloxy)methyl]}stannane

Uniqueness

Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane is unique due to its specific structure, which includes an epoxide group and a cyclohexyl ring. This structure imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in radical reactions and its affinity for sulfur make it particularly valuable in organic synthesis.

Properties

CAS No.

61266-46-4

Molecular Formula

C21H42O2Sn

Molecular Weight

445.3 g/mol

IUPAC Name

tributyl-[1-(oxiran-2-ylmethyl)cyclohexyl]oxystannane

InChI

InChI=1S/C9H15O2.3C4H9.Sn/c10-9(6-8-7-11-8)4-2-1-3-5-9;3*1-3-4-2;/h8H,1-7H2;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

RMJAHORCYXDGEC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2CO2

Origin of Product

United States

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